molecular formula C17H16N2O2 B293285 3-[(4-methoxyanilino)methyl]-1H-quinolin-2-one

3-[(4-methoxyanilino)methyl]-1H-quinolin-2-one

Cat. No.: B293285
M. Wt: 280.32 g/mol
InChI Key: IMNVQHKWVRAIIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-methoxyanilino)methyl]-1H-quinolin-2-one is a member of quinolines.

Scientific Research Applications

Chemical Characterization and Spectroscopy Studies

  • The chemical compound 4-Methoxy-3-(3-methylbut-2-en-1-yl)-7-[(3-methylbut-2-en-1-yl)oxy]quinolin-2(1H)-one, a variant of the queried compound, was isolated from Melicope moluccana T.G. Hartley. Its chemical structure was elucidated using UV, IR, HRESIMS, 1D, and 2D-NMR spectroscopy, showcasing the detailed characterization methods used for such compounds (Tanjung et al., 2017).

Chemical Reaction Studies

  • Structure assignment and reaction behaviors of compounds closely related to 3-[(4-methoxyanilino)methyl]-1H-quinolin-2-one were investigated through spectroscopy and reaction with sodium methoxide, providing insights into the chemical behavior and potential applications of these compounds in various reactions (Boryczka et al., 2010).

Pharmacological Profiling

  • Although specific to psycho- and neurotropic properties, a study on a structurally similar compound, 3-(N-R,R′-aminomethyl)-2-methyl-1H-quinolin-4-ones, showcases the potential of structurally similar quinolinone derivatives in pharmacological research. The study involved comprehensive in vivo testing to determine the sedative and anti-amnesic effects of the compounds (Podolsky et al., 2017).

Anticancer and Antimicrobial Properties

  • Derivatives of 3,4-dihydroquinoline-2-one exhibited cytotoxic activities against cancer cell lines and showed inhibitory activity against a panel of bacterial strains. These findings highlight the potential medicinal and therapeutic applications of quinolin-2-one derivatives in treating various diseases (Mahmoud et al., 2018).

Chemical Synthesis and Inhibition Studies

  • Research on quinolinone derivatives, such as the synthesis and characterization of quinoxalinone derivatives, and their effects on mild steel corrosion, provide insights into the versatility and application of these compounds in materials science and corrosion inhibition studies (Tazouti et al., 2016).

Properties

Molecular Formula

C17H16N2O2

Molecular Weight

280.32 g/mol

IUPAC Name

3-[(4-methoxyanilino)methyl]-1H-quinolin-2-one

InChI

InChI=1S/C17H16N2O2/c1-21-15-8-6-14(7-9-15)18-11-13-10-12-4-2-3-5-16(12)19-17(13)20/h2-10,18H,11H2,1H3,(H,19,20)

InChI Key

IMNVQHKWVRAIIQ-UHFFFAOYSA-N

Isomeric SMILES

COC1=CC=C(C=C1)NCC2=CC3=CC=CC=C3N=C2O

SMILES

COC1=CC=C(C=C1)NCC2=CC3=CC=CC=C3NC2=O

Canonical SMILES

COC1=CC=C(C=C1)NCC2=CC3=CC=CC=C3NC2=O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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